4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide: is a chemical compound belonging to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom within a five-membered ring structure. This particular compound features a chlorophenyl group and a cyclopentylbutanamide moiety, making it a unique and potentially valuable molecule in various scientific and industrial applications.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-13-10-8-12(9-11-13)17-20-16(23-21-17)7-3-6-15(22)19-14-4-1-2-5-14/h8-11,14H,1-7H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXSQWLNQKTBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is to react 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorobenzohydrazide , which is then cyclized with carbon disulfide and ammonium hydroxide to yield the oxadiazole core.
Industrial Production Methods
In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chlorophenyl group can be oxidized to form a chlorophenol derivative.
Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: : The cyclopentylbutanamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: : Chlorophenol derivatives.
Reduction: : Corresponding amines.
Substitution: : Amides, esters, or ethers, depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Exhibits biological activity, such as antimicrobial and antifungal properties.
Medicine: : Potential therapeutic applications in drug discovery and development.
Industry: : Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
List of Similar Compounds
1,2,4-oxadiazole-3,5-dione
1,3,4-oxadiazole-2-thiol
5-phenyl-1,2,4-oxadiazole-3-carboxylic acid
2-(4-chlorophenyl)-1,3,4-oxadiazole
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
